1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-yl 4-methylbenzenesulfonate
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Overview
Description
1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-yl 4-methylbenzenesulfonate is a complex organic compound characterized by its unique structure, which includes a p-tolyl group and a 4-methylbenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-yl 4-methylbenzenesulfonate typically involves the reaction of tri-p-tolylbismuth bis(4-methylbenzenesulfonate) with penta-p-tolylantimony in toluene . The reaction conditions include maintaining a controlled temperature and using toluene as a solvent to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-yl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction: The p-tolyl group can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the p-tolyl group can yield p-toluic acid, while reduction can produce p-tolyl alcohol.
Scientific Research Applications
1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-yl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-yl 4-methylbenzenesulfonate involves its interaction with molecular targets through its sulfonate and p-tolyl groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions. The compound’s reactivity is influenced by the electron-withdrawing nature of the sulfonate group and the electron-donating properties of the p-tolyl group.
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonic Acid: Similar in structure but lacks the pentaoxahexadecan-16-yl chain.
Tetra-p-Tolylantimony 4-Methylbenzenesulfonate: Shares the p-tolyl and 4-methylbenzenesulfonate groups but differs in the coordination environment around the antimony atom.
Uniqueness
1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-yl 4-methylbenzenesulfonate is unique due to its extended pentaoxahexadecan-16-yl chain, which imparts distinct physical and chemical properties. This structural feature allows for unique interactions and reactivity compared to simpler analogs.
Biological Activity
1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-yl 4-methylbenzenesulfonate is a complex organic compound notable for its unique structural features, which include a p-tolyl group and a sulfonate moiety. This compound has garnered attention in various fields due to its potential biological activities and applications in organic synthesis.
Property | Value |
---|---|
Molecular Formula | C25H36O8S |
Molecular Weight | 496.62 g/mol |
CAS Number | 1688666-69-4 |
Appearance | Liquid |
Purity | >97% |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets through its sulfonate and p-tolyl groups. These interactions can facilitate biochemical pathways and influence cellular functions.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the sulfonate group may enhance the compound's ability to disrupt bacterial membranes, making it a candidate for antimicrobial applications.
- Enzyme Inhibition : The structural components of the compound allow it to interact with enzymes, potentially inhibiting their activity. This could be relevant in the context of drug design.
- Cellular Uptake : The hydrophilic nature of the pentaoxahexadecane chain may facilitate cellular uptake, enhancing the compound's bioavailability in therapeutic contexts.
- Biochemical Pathway Interactions : The compound's unique structure allows it to participate in various biochemical pathways, which could be explored for therapeutic benefits.
Study 1: Antimicrobial Activity
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent.
Study 2: Enzyme Interaction
Another research effort focused on the compound's interaction with specific enzymes involved in metabolic pathways. The findings demonstrated that the compound could inhibit enzyme activity by binding to active sites, providing insights into its potential as a therapeutic agent for metabolic disorders.
Study 3: Cellular Uptake Mechanism
A cellular study investigated how effectively the compound is absorbed by mammalian cells. Results showed that the pentaoxahexadecane chain enhances permeability through lipid bilayers, indicating that this compound could be utilized in drug delivery systems.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[(4-methylphenyl)methoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O8S/c1-22-3-7-24(8-4-22)21-32-18-17-30-14-13-28-11-12-29-15-16-31-19-20-33-34(26,27)25-9-5-23(2)6-10-25/h3-10H,11-21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXXDVRHUONTAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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